molecular formula C15H17N3O4 B461209 2'-amino-6'-(hydroxymethyl)-1-methyl-8'-oxo-8'H-spiro[piperidine-4,4'-pyrano[3,2-b]pyran]-3'-carbonitrile CAS No. 674805-26-6

2'-amino-6'-(hydroxymethyl)-1-methyl-8'-oxo-8'H-spiro[piperidine-4,4'-pyrano[3,2-b]pyran]-3'-carbonitrile

Cat. No.: B461209
CAS No.: 674805-26-6
M. Wt: 303.31g/mol
InChI Key: JGKNCOVPIVFJQI-UHFFFAOYSA-N
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Description

2’-Amino-6’-(hydroxymethyl)-1-methyl-8’-oxospiro[piperidine-4,4’-pyrano[3,2-b]pyran]-3’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-6’-(hydroxymethyl)-1-methyl-8’-oxospiro[piperidine-4,4’-pyrano[3,2-b]pyran]-3’-carbonitrile typically involves multi-component reactions (MCRs). One common method involves the reaction of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions using a magnetic catalyst . The reaction is carried out at elevated temperatures, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-6’-(hydroxymethyl)-1-methyl-8’-oxospiro[piperidine-4,4’-pyrano[3,2-b]pyran]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl group results in a hydroxyl derivative.

Scientific Research Applications

2’-Amino-6’-(hydroxymethyl)-1-methyl-8’-oxospiro[piperidine-4,4’-pyrano[3,2-b]pyran]-3’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Amino-6’-(hydroxymethyl)-1-methyl-8’-oxospiro[piperidine-4,4’-pyrano[3,2-b]pyran]-3’-carbonitrile involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The spiro structure provides a rigid framework that can enhance binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Amino-6’-(hydroxymethyl)-1-methyl-8’-oxospiro[piperidine-4,4’-pyrano[3,2-b]pyran]-3’-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of functional groups and the rigid spiro framework make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2'-amino-6'-(hydroxymethyl)-1-methyl-8'-oxospiro[piperidine-4,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-18-4-2-15(3-5-18)10(7-16)14(17)22-12-11(20)6-9(8-19)21-13(12)15/h6,19H,2-5,8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKNCOVPIVFJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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